1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-nitrophenyl)methoxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c17-13(18)12-3-1-2-8-15(12)14(19)22-9-10-4-6-11(7-5-10)16(20)21/h4-7,12H,1-3,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBPQQBSUIVMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441565 | |
| Record name | 1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193269-76-0 | |
| Record name | 1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrobenzyloxycarbonyl group: This step often involves the reaction of the piperidine derivative with 4-nitrobenzyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrobenzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound's structure allows it to act as a versatile intermediate in the synthesis of pharmaceutical agents. It can be utilized to develop new drugs targeting various biological pathways. For instance, derivatives of piperidine compounds have been shown to exhibit significant activity against neurological disorders and as analgesics.
Case Study: Piperidine Derivatives in Pain Management
A study published in Tetrahedron explored the synthesis of piperidine derivatives, demonstrating their potential as analgesics. The introduction of different substituents on the piperidine ring, including nitrobenzyloxy groups, enhanced their efficacy and selectivity for pain receptors .
Organic Synthesis Applications
2. Synthetic Intermediates
1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid serves as an important building block in organic synthesis. It can be transformed into various bioactive compounds through acylation and amination reactions.
Data Table: Synthetic Pathways Using this compound
| Reaction Type | Product Structure | Yield (%) | References |
|---|---|---|---|
| Acylation | Piperidine derivatives | 85 | |
| Amination | Amino-piperidine derivatives | 78 | |
| Reduction | Alcohol derivatives | 90 |
Materials Science Applications
3. Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of polymers with specific properties such as increased thermal stability and mechanical strength. The incorporation of piperidine derivatives into polymer matrices can enhance their performance in various applications.
Case Study: Polymer Blends with Enhanced Properties
Research has indicated that blending piperidine-based compounds into polymer systems results in improved mechanical properties and thermal stability. The nitrobenzyloxy group contributes to stronger intermolecular interactions within the polymer matrix, leading to enhanced performance .
Mechanism of Action
The mechanism of action of 1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrobenzyloxycarbonyl group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The piperidine ring can interact with receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic Acid (N-CBZ-2-Piperidinecarboxylic Acid)
- CAS : 71170-88-2
- Protecting Group : Benzyloxycarbonyl (Cbz)
- Key Differences: The absence of a nitro group renders the Cbz group less reactive under photolytic or reductive conditions. Cleavage typically requires hydrogenolysis (H₂/Pd-C), contrasting with the nitrobenzyl group’s sensitivity to light or reducing agents .
- Applications : Common in peptide synthesis and as a transient protecting group in organic intermediates .
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic Acid
- CAS : 261777-31-5
- Protecting Group : tert-Butoxycarbonyl (Boc)
- Key Differences: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), offering orthogonal protection relative to nitrobenzyl.
- Applications : Pharmaceutical intermediate for kinase inhibitors or GPCR-targeted therapies.
(S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic Acid
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic Acid
- CAS : 356522-47-9
- Protecting Group : 3-Nitrophenylsulfonyl
- Key Differences :
- Applications : Covalent inhibitor scaffolds in medicinal chemistry.
Analogues with Modified Ring Systems
1-[(4-Nitrobenzyloxy)carbonyl]pyrrolidine-2-carboxylic Acid
- CAS : 347386-12-3
- Ring System : Pyrrolidine (5-membered)
- Reduced steric hindrance compared to piperidine derivatives .
- Applications : Conformational studies and protease inhibitor design.
Derivatives with Acyl or Sulfonyl Substituents
1-(2-Oxopropyl)piperidine-2-carboxylic Acid and 1-Propanoylpiperidine-2-carboxylic Acid
- CAS: Not specified
- Substituents: Acyl groups (ketone or propanoyl)
- Key Differences :
- Applications : Negative controls in spectroscopic biomarker studies.
Comparative Data Table
Biological Activity
1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid (CAS Number: 193269-76-0) is an organic compound with the molecular formula C14H16N2O6. Its unique structure, featuring a piperidine ring substituted with a nitrobenzyloxycarbonyl group and a carboxylic acid group, makes it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications.
The compound is characterized by:
- Molecular Weight : 288.29 g/mol
- IUPAC Name : 1-[(4-nitrophenyl)methoxycarbonyl]piperidine-2-carboxylic acid
- InChI Key : DIBPQQBSUIVMNG-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form an amino group, which can participate in various biochemical reactions. Additionally, the piperidine ring may interact with receptors and enzymes, modulating their activity and leading to specific biological effects.
Antiviral Properties
Research has indicated that derivatives of piperidine compounds exhibit antiviral activity. In particular, studies on structurally similar compounds have shown promising results against coronaviruses, including SARS-CoV-2. For instance, a class of 1,4,4-trisubstituted piperidines demonstrated micromolar activity against human coronavirus 229E and SARS-CoV-2 by inhibiting the main protease (Mpro) involved in viral replication processes .
Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy. Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The introduction of functional groups capable of forming covalent bonds with cellular targets may enhance their efficacy as anticancer agents .
Comparative Analysis
To better understand the potential applications and effectiveness of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-[(4-Nitrobenzyloxy)carbonyl]-pyrrolidine-2-carboxylic acid | Pyrrolidine | Moderate antiviral activity |
| 1-[(4-Nitrobenzyloxy)carbonyl]-piperazine-2-carboxylic acid | Piperazine | Anticancer properties |
Case Studies
- Antiviral Activity Study : A study evaluated a series of piperidine analogues for their ability to inhibit SARS-CoV-2 Mpro. While the activity was modest, the compounds demonstrated potential as non-covalent inhibitors warranting further optimization .
- Cytotoxicity Evaluation : Analogous compounds were tested against various cancer cell lines. The results indicated that certain modifications could significantly enhance cytotoxicity while reducing off-target effects .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies piperidine ring protons (δ 1.4–3.2 ppm) and the nitrobenzyl aromatic protons (δ 7.5–8.3 ppm) .
- Infrared (IR) Spectroscopy: Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Purity ≥95% is standard, with retention time matching reference standards .
How can researchers address discrepancies in spectroscopic data when identifying stereoisomers?
Advanced Research Question
- IR Ion Spectroscopy (IRIS): Differentiates diastereomers (e.g., (2S,6S) vs. (2S,6R) configurations) by comparing experimental IR spectra to quantum-chemically predicted spectra. Mismatches in carbonyl or NH-bending regions indicate stereochemical variations .
- Computational Modeling: Density Functional Theory (DFT) predicts vibrational modes and resolves shifts caused by anharmonic effects (e.g., NH-bending at ~1600 cm⁻¹) .
- Negative Controls: Compare with reference standards (e.g., 1-(2-oxopropyl)piperidine-2-carboxylic acid) to exclude structural misassignments .
What methodological considerations are critical for stability and storage?
Advanced Research Question
- Storage Conditions: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrobenzyl group .
- Handling Precautions: Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .
- Stability Tests: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic stability .
What are the primary research applications in medicinal chemistry?
Basic Research Question
- Drug Delivery Systems: The nitrobenzyl group enables photolabile protection of carboxylic acids, useful in prodrug design .
- Enzyme Inhibitors: Structural analogs (e.g., SKF89976A) target GABA transporters, suggesting potential neuropharmacological applications .
- Metabolite Studies: Piperidine-carboxylic acid derivatives serve as intermediates in lysine metabolism research .
What strategies optimize yield during multi-step synthesis?
Advanced Research Question
- Coupling Reagents: Use HBTU/HOBt for efficient amide bond formation (yield improvement: ~15% vs. DCC) .
- By-Product Mitigation: Introduce scavenger resins (e.g., trisamine) to trap excess nitrobenzyl halides .
- Solvent Selection: Anhydrous DCM minimizes side reactions; switch to acetonitrile for polar intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
